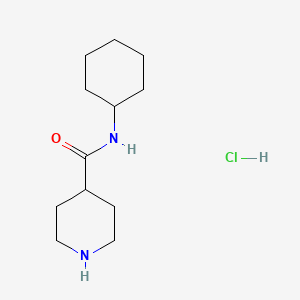

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Descripción general

Descripción

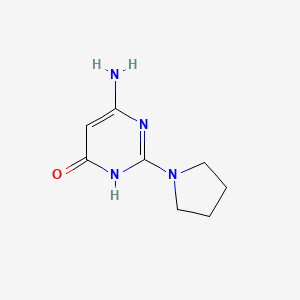

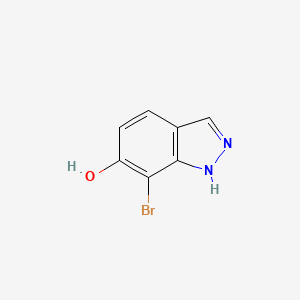

“N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” is a chemical compound with the linear formula C12H22N2O . It has a molecular weight of 210.32 and 246.78 depending on the source. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” is 1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” is a powder at room temperature . It has a melting point of 224-225°C .

Aplicaciones Científicas De Investigación

Pharmacological Research and Applications

- Opioid-like Compounds: Research on compounds like MT-45, which shares structural similarities with N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, reveals their opioid-like desired and unwanted effects. Such studies indicate potential uses in understanding opioid receptor interactions and could guide the development of new therapeutic agents or antidotes for opioid toxicity (Sindhu M. Siddiqi et al., 2015).

Chemical Synthesis and Catalysis

- Catalytic Oxidation of Cyclohexane: The catalytic oxidation of cyclohexane, related to the cyclohexyl component of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, is crucial for producing key industrial compounds. Reviews highlight advances in catalyst development for selective oxidation processes, which are critical for manufacturing nylons and other polymers (A. Abutaleb & M. Ali, 2021).

Environmental Applications

- Water Treatment and Purification: The synthesis and applications of nanofiltration (NF) membranes, which could incorporate piperidine-based components for improved performance, are vital for environmental applications including water purification and desalination. Recent reviews focus on mechanisms and performances of these membranes, suggesting potential areas for incorporating N-Cyclohexyl-4-piperidinecarboxamide hydrochloride or derivatives (Senlin Shao et al., 2022).

Therapeutic Research

- Anti-mycobacterial Activity: Piperazine and its analogues, as core structures in many therapeutic agents, have shown promising anti-mycobacterial activities. Reviews of these compounds outline their potential in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This research could guide the exploration of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride in similar contexts (P. Girase et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Direcciones Futuras

The future directions of “N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” are not specified in the search results. The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals , suggesting that it may have potential applications in various research fields.

Propiedades

IUPAC Name |

N-cyclohexylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEWOIKMJZYUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979232 | |

| Record name | N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride | |

CAS RN |

63214-55-1 | |

| Record name | N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)

![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)

![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)

![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)